molecular formula C11H23NO2 B3385360 2-Hydroxy-n-octylpropanamide CAS No. 6280-23-5

2-Hydroxy-n-octylpropanamide

Cat. No.: B3385360
CAS No.: 6280-23-5
M. Wt: 201.31 g/mol
InChI Key: QGZRRRDVKLFCCS-UHFFFAOYSA-N
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Description

2-Hydroxy-n-octylpropanamide is an organic compound with the molecular formula C11H23NO2. It is a derivative of propanamide, featuring a hydroxy group and an octyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-n-octylpropanamide can be synthesized through the transamidation of benzamide with n-octylamine. The reaction typically involves the use of Fe3+ exchanged montmorillonite K-10 as a catalyst. The reaction is carried out in a solvent-free environment at 140°C for 30 hours under an inert atmosphere . The resulting mixture is then analyzed and purified using techniques such as gas chromatography and column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar transamidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-n-octylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

2-Hydroxy-n-octylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as a surfactant in formulations.

Mechanism of Action

The mechanism of action of 2-Hydroxy-n-octylpropanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The octyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N,N-dimethylpropanamide: A similar compound with a dimethyl substitution on the amide nitrogen.

    2-Hydroxy-N-octylacetamide: A compound with an acetamide group instead of a propanamide group.

    2-Hydroxy-N-octylbutanamide: A compound with a butanamide group instead of a propanamide group.

Uniqueness

2-Hydroxy-n-octylpropanamide is unique due to its specific combination of a hydroxy group and an octyl chain attached to the propanamide backbone. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and the ability to form hydrogen bonds, which contribute to its diverse applications in various fields.

Properties

IUPAC Name

2-hydroxy-N-octylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-3-4-5-6-7-8-9-12-11(14)10(2)13/h10,13H,3-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZRRRDVKLFCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874272
Record name Lactamide, N-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-23-5
Record name NSC11082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lactamide, N-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

388 g (3 mol) of n-octylamine were added to 473 g (4 mol) of ethyl lactate in a round-bottomed flask with a distillation apparatus over the course of two hours with stirring and a nitrogen purge. When the addition was complete, the temperature was increased to 90° C. and the ethanol which formed was distilled. The temperature was then increased to 140° C. and maintained for one hour. The pressure was then reduced to 50 mbar and unreacted ethyl lactate was distilled. 585 g of octllactamide were obtained as a clear, pale pink-colored liquid. 1H-NMR (400 MHz, CDCl3): 0.8 ppm (3H), 1.2 ppm (10H), 1.4 ppm (3H), 1.5 ppm (2H), 3.2 ppm (2H), 4.0 ppm (0.8H, br), 4.2 ppm (1H), 6.8 ppm (1H).
Quantity
388 g
Type
reactant
Reaction Step One
Quantity
473 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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